![molecular formula C22H21FN8O3 B1233275 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[[3-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-5-propyl-4-triazolecarboxamide is an aromatic ether.
Scientific Research Applications
Synthesis and Antimicrobial Activity : Compounds with similar structures, including those with 1,2,4-triazole, 1,3,4-oxadiazole, and carbohydrazide functionalities, have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have shown activity against various microorganisms, suggesting the potential of these frameworks in developing new antimicrobial agents (Basoğlu et al., 2013), (Menteşe et al., 2015).
Heterocyclic Chemistry : The structural motifs found in the compound, such as 1,2,3-triazole and 1,2,5-oxadiazole, are of significant interest in heterocyclic chemistry due to their diverse pharmacological activities. Research in this area focuses on synthesizing novel heterocyclic compounds that incorporate these rings, aiming to explore their biological activities and potential applications in drug development (Romanova et al., 2003), (Chen et al., 2008).
Biological Evaluation : The bioactivity of compounds bearing 1,2,4-triazole, oxadiazole, and carbohydrazide groups has been a subject of investigation, particularly in the context of antimicrobial, antifungal, and enzyme inhibitory activities. These studies help in understanding the structure-activity relationships and the potential therapeutic uses of such compounds (Rajurkar et al., 2016), (Bekircan et al., 2015).
properties
Molecular Formula |
C22H21FN8O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-5-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C22H21FN8O3/c1-2-4-18-19(26-30-31(18)21-20(24)28-34-29-21)22(32)27-25-12-15-5-3-6-17(11-15)33-13-14-7-9-16(23)10-8-14/h3,5-12H,2,4,13H2,1H3,(H2,24,28)(H,27,32)/b25-12+ |
InChI Key |
PEUDXRHCFBVMTL-BRJLIKDPSA-N |
Isomeric SMILES |
CCCC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)F |
SMILES |
CCCC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)F |
Canonical SMILES |
CCCC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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